1-benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole
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Overview
Description
1-Benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a benzyl group, a bromophenyl group, and an ethylthio group attached to the imidazole ring
Preparation Methods
The synthesis of 1-benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the benzyl group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the ethylthio group: This can be achieved through the reaction of the imidazole derivative with ethylthiol or ethylthiolate under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include catalysts, solvents, and temperature control to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
1-Benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole can be compared with other similar compounds, such as:
1-Benzyl-5-phenyl-2-(ethylthio)-1H-imidazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-Benzyl-5-(4-chlorophenyl)-2-(ethylthio)-1H-imidazole: Contains a chlorine atom instead of bromine, which can influence its chemical and physical properties.
1-Benzyl-5-(4-methylphenyl)-2-(ethylthio)-1H-imidazole: Contains a methyl group instead of bromine, affecting its steric and electronic properties.
The uniqueness of this compound lies in the presence of the bromophenyl group, which can impart distinct reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-benzyl-5-(4-bromophenyl)-2-ethylsulfanylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2S/c1-2-22-18-20-12-17(15-8-10-16(19)11-9-15)21(18)13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWJJDUNGLSUEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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